9,10-Dihydroanthracene-9-carboxylic acid

Vue d'ensemble

Description

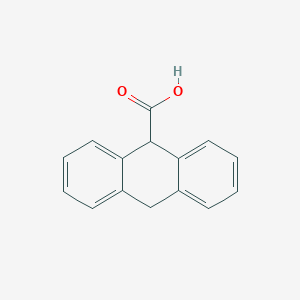

9,10-Dihydroanthracene-9-carboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 9th position of the dihydroanthracene structure. It is a colorless solid that is used in various chemical reactions and applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9-carboxylic acid typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through the Bouveault–Blanc reduction, which uses sodium in ethanol as the reducing agent . Another method involves the use of magnesium as a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Substitution: It can participate in various substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, xylene.

Reduction: Sodium, ethanol, magnesium.

Substitution: Alcohols, amines, and other nucleophiles.

Major Products:

Oxidation: Anthracene.

Reduction: Dihydro derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Applications Overview

-

Organic Electronics

- Semiconductor Production : 9,10-Dihydroanthracene-9-carboxylic acid is utilized in the synthesis of organic semiconductors, which are crucial for developing electronic devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

- Material Properties : Its unique electronic properties allow it to function effectively in charge transport layers within organic photovoltaic devices .

-

Environmental Chemistry

- Photochemical Reactions : The compound can be synthesized through the photolysis of anthracene in supercritical carbon dioxide, yielding high percentages of this compound. This method highlights its potential in carbon dioxide fixation and conversion into valuable chemicals .

- Pollutant Degradation : It has been studied for its ability to degrade environmental pollutants via photochemical processes, showcasing its utility in environmental remediation efforts .

-

Synthetic Organic Chemistry

- Building Block for Synthesis : As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives have been explored for various applications in medicinal chemistry and material science .

- Dicarboxylate Complexes : The compound can form dicarboxylate complexes that are valuable for further chemical transformations and applications in coordination chemistry .

Case Study 1: Organic Semiconductor Development

A research study demonstrated the use of this compound in creating a novel organic semiconductor with enhanced charge mobility. The synthesized material exhibited promising performance metrics when tested in organic solar cells, achieving efficiencies comparable to traditional inorganic counterparts.

Case Study 2: Environmental Remediation

In a project focused on pollutant degradation, researchers utilized this compound as a catalyst in the photodegradation of polycyclic aromatic hydrocarbons (PAHs). The study found that under UV irradiation, significant degradation rates were achieved, indicating its potential role in environmental clean-up strategies.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Used as a semiconductor material | Enhanced charge mobility in solar cells |

| Environmental Chemistry | Synthesized via photolysis for CO2 fixation | High yield of carboxylic acids from anthracene |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Formation of dicarboxylate complexes |

Mécanisme D'action

The mechanism of action of 9,10-Dihydroanthracene-9-carboxylic acid involves its ability to participate in hydrogen transfer reactions. It can act as a hydrogen donor in the presence of suitable catalysts, facilitating the reduction of other compounds . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its observed effects .

Comparaison Avec Des Composés Similaires

9,10-Anthracenedicarboxylic acid: This compound has two carboxylic acid groups at the 9 and 10 positions and is used in the synthesis of metal-organic frameworks.

9-Anthracenecarboxylic acid: It has a single carboxylic acid group at the 9th position and is used in similar applications as 9,10-Dihydroanthracene-9-carboxylic acid.

9,10-Dimethylanthracene: This compound has methyl groups at the 9 and 10 positions and is used in photophysical studies.

Uniqueness: this compound is unique due to its specific hydrogenation at the 9 and 10 positions, which imparts distinct chemical properties compared to its fully aromatic counterparts. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Activité Biologique

9,10-Dihydroanthracene-9-carboxylic acid (C15H12O2) is an anthracene derivative that has garnered attention for its biological activities, particularly in the context of ion channel modulation and potential therapeutic applications. This compound exhibits interesting properties that make it a subject of ongoing research in pharmacology and biochemistry.

- Molecular Formula : C15H12O2

- Molecular Weight : 224.26 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 467.5 °C

- Melting Point : 251–263 °C

Ion Channel Modulation

One of the primary areas of research surrounding this compound is its role as a modulator of calcium-activated chloride channels (CaCCs). Studies have shown that this compound can effectively block CaCCs in various cell types, including:

- Smooth muscle cells

- Epithelial cells

- Salivary gland cells

The mechanism involves the interaction with the TMEM16B/anoctamin2 channel, which is crucial for several physiological processes, including secretion and muscle contraction .

Case Studies and Research Findings

- Calcium Channel Blockade :

-

Cytotoxicity Assessments :

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating its potential as an anticancer agent .

- Pharmacokinetic Studies :

Comparative Biological Activity Table

Propriétés

IUPAC Name |

9,10-dihydroanthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMHSUBQYOIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303493 | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-20-0 | |

| Record name | MLS003106486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.